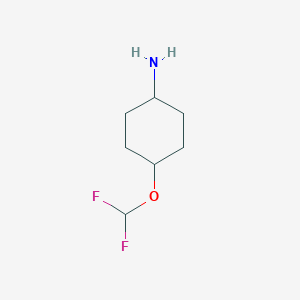

4-(Difluoromethoxy)cyclohexan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethoxy)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO/c8-7(9)11-6-3-1-5(10)2-4-6/h5-7H,1-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPDIKHIOPBBKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403864-40-3 | |

| Record name | rac-(1r,4r)-4-(difluoromethoxy)cyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Fluorinated Amines in Modern Organic Synthesis

Fluorinated amines are a class of organic compounds that have become increasingly vital in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. alfa-chemistry.comresearchgate.net The strategic introduction of fluorine into amine-containing molecules can dramatically alter their physicochemical and biological properties. mdpi.com

The significance of these compounds stems from several key advantages conferred by the fluorine atom(s):

Modulated Basicity: The high electronegativity of fluorine acts as a potent electron-withdrawing group. researchgate.net When placed near an amine, this effect reduces the basicity of the nitrogen atom. This modulation is critical in drug design as it can influence the compound's binding affinity to biological targets and its pharmacokinetic profile.

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry. mdpi.com Replacing a carbon-hydrogen (C-H) bond with a C-F bond at a site susceptible to metabolic oxidation can block this process, thereby increasing the metabolic stability and half-life of a drug molecule. alfa-chemistry.comacs.org

Increased Lipophilicity: Fluorination generally increases the lipophilicity (fat-solubility) of a molecule. researchgate.netmdpi.com This property is crucial for a compound's ability to cross biological membranes, which can improve absorption and distribution in the body. mdpi.comnih.gov

Conformational Control: Due to its unique steric and electronic properties, fluorine can influence the preferred conformation of a molecule. chemistryviews.org This can help to lock the molecule into a bioactive shape, enhancing its interaction with a specific receptor or enzyme. researchgate.net

Fluorinated amines serve as essential building blocks for synthesizing a wide range of biologically active molecules. alfa-chemistry.commdpi.com Their unique properties have led to their incorporation into numerous commercial drugs. nih.govnih.gov Synthesis strategies for fluorinated amines include the hydrogenation reduction of fluorine-containing nitro compounds and the fluoroamination of alkenes, which allows for the simultaneous introduction of both fluorine and nitrogen groups. alfa-chemistry.com

Rationale for Research on Cyclohexane Scaffolds Bearing Difluoromethoxy and Amine Functionalities

The specific combination of a cyclohexane (B81311) scaffold, a difluoromethoxy group, and an amine functionality in a single molecule, such as 4-(difluoromethoxy)cyclohexan-1-amine (B1492925), represents a targeted strategy in medicinal chemistry. The rationale for investigating this molecular architecture is based on the synergistic benefits provided by each component.

Cyclohexane Scaffolds: Saturated carbocyclic rings like cyclohexane are fundamental scaffolds in drug discovery. They provide a three-dimensional framework that can orient functional groups in precise spatial arrangements to optimize interactions with biological targets. Unlike flat aromatic rings, cyclohexane scaffolds offer conformational flexibility and a wider range of substituent patterns, which is advantageous for exploring chemical space during lead optimization. researchgate.netbeilstein-journals.org

Difluoromethoxy Group (–OCF₂H): The difluoromethoxy group is a less common but increasingly important fluorinated substituent in drug design, valued for its unique properties that distinguish it from the more common trifluoromethyl (–CF₃) and trifluoromethoxy (–OCF₃) groups. mdpi.comnih.govbohrium.com

Metabolic Stability: Like other fluorinated groups, the difluoromethoxy group enhances metabolic stability by strengthening adjacent C-H bonds against oxidative metabolism. bohrium.com

Lipophilicity and Solubility Balance: It increases lipophilicity, which can improve membrane permeability. However, the hydrogen atom in the –OCF₂H group can also act as a weak hydrogen bond donor, which can help to maintain a balance between lipophilicity and aqueous solubility, a critical factor in drug development.

Electronic Properties: The group's distinct electronic profile can modify the properties of nearby functional groups, influencing molecular interactions and reactivity. bohrium.com

Amine Functionality (–NH₂): The amine group is a key pharmacophore in a vast number of bioactive compounds. mdpi.com

Biological Interactions: It is often involved in crucial hydrogen bonding and ionic interactions with receptors and enzymes.

Physicochemical Properties: The basic nature of the amine allows for the formation of salts (e.g., hydrochlorides), which typically exhibit improved solubility and stability, facilitating formulation and administration. google.com

The convergence of these three motifs—a conformationally defined scaffold, a metabolically robust and lipophilic difluoromethoxy group, and a biologically crucial amine group—creates a molecular building block with significant potential for the development of new therapeutic agents. researchgate.netbeilstein-journals.org Research into molecules like this compound allows chemists to explore how these combined features can be leveraged to create novel drugs with optimized efficacy, selectivity, and pharmacokinetic profiles. core.ac.ukmdpi.com

Table 2: Comparison of Key Fluorinated Functional Groups in Drug Design

| Functional Group | Hansch Lipophilicity Parameter (π) | Key Properties |

| Trifluoromethyl (–CF₃) | +0.88 | High metabolic stability, strong electron-withdrawing nature, increases lipophilicity. mdpi.commdpi.com |

| Trifluoromethoxy (–OCF₃) | +1.04 | Highly lipophilic, metabolically stable, strong electron-withdrawing effect. researchgate.netmdpi.com |

| Difluoromethoxy (–OCF₂H) | Not widely reported, but considered lipophilic | Enhances metabolic stability and lipophilicity; potential for weak hydrogen bond donation. |

An in-depth examination of the synthetic strategies for producing this compound and its related structures reveals a multi-faceted approach, combining modern fluorination techniques with established methods of alicyclic chemistry. The synthesis of this specific molecule requires careful consideration of three key structural components: the introduction of the difluoromethoxy group, the construction of the cyclohexane core, and the installation of the amine functionality.

Stereochemical Aspects and Control in 4 Difluoromethoxy Cyclohexan 1 Amine Synthesis

Diastereoselective and Enantioselective Synthesis Strategies

The synthesis of 4-(difluoromethoxy)cyclohexan-1-amine (B1492925) presents the challenge of controlling both diastereoselectivity (cis/trans isomerism) and enantioselectivity. While specific literature on the diastereoselective and enantioselective synthesis of this exact compound is not extensively available, strategies employed for analogous substituted cyclohexylamines can provide valuable insights.

Diastereoselective Synthesis:

The primary goal in the diastereoselective synthesis of 1,4-disubstituted cyclohexanes is to control the relative orientation of the two substituents, leading to either the cis or trans isomer. One common approach involves the stereoselective reduction of a 4-(difluoromethoxy)cyclohexanone precursor. The choice of reducing agent and reaction conditions can influence the stereochemical outcome. For instance, bulky reducing agents tend to attack from the less hindered face, potentially leading to a preponderance of one diastereomer.

Another promising strategy is the use of biocatalysis, particularly with transaminases. nih.gov These enzymes can exhibit high diastereoselectivity in the amination of ketones. For example, a transaminase-catalyzed process has been developed to produce trans-4-substituted cyclohexane-1-amines from their corresponding cis/trans diastereomeric mixtures via a dynamic cis-to-trans isomerization. nih.gov This method exploits the selective deamination of the cis-diastereomer and the thermodynamic preference for the more stable trans-isomer. nih.gov Such an approach could theoretically be adapted for the synthesis of trans-4-(difluoromethoxy)cyclohexan-1-amine with high diastereomeric excess.

A plausible enzymatic approach is outlined in the table below, illustrating a potential modular synthesis for achieving specific stereoisomers.

| Step | Reaction | Catalyst | Potential Outcome |

| 1 | Mono-reduction of 1,4-cyclohexanedione | Keto reductase (KRED) | 4-hydroxycyclohexanone |

| 2 | Transamination of 4-hydroxycyclohexanone | Amine transaminase (ATA) | cis- or trans-4-aminocyclohexanol |

This chemoenzymatic cascade allows for the synthesis of both cis and trans isomers by selecting stereocomplementary amine transaminases. researchgate.netd-nb.info

Enantioselective Synthesis:

Once the desired diastereomer is obtained, enantioselective synthesis or resolution is necessary to isolate a single enantiomer. Enzymatic kinetic resolution (EKR) is a powerful tool for this purpose. nih.govorganic-chemistry.org Lipases are commonly used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer. nih.govorganic-chemistry.org While specific data for this compound is not available, the successful resolution of various primary amines using this method suggests its potential applicability. organic-chemistry.org

The table below summarizes the key aspects of these stereoselective strategies.

| Strategy | Method | Key Feature | Potential for this compound |

| Diastereoselective Synthesis | Stereoselective Reduction | Use of bulky reducing agents to favor one diastereomer. | High potential, but requires optimization of reagents and conditions. |

| Biocatalysis (Transaminases) | High diastereoselectivity and potential for dynamic kinetic resolution. | Very promising for achieving high diastereomeric excess of the trans isomer. nih.gov | |

| Enantioselective Synthesis | Enzymatic Kinetic Resolution (EKR) | Lipase-catalyzed acylation of one enantiomer. | A viable method for separating the enantiomers of a specific diastereomer. nih.govorganic-chemistry.org |

Configurational Isomerism of the Cyclohexane (B81311) Ring

The 1,4-disubstituted cyclohexane ring of this compound gives rise to two configurational isomers: cis and trans. These isomers are diastereomers and have distinct physical and chemical properties.

cis-4-(Difluoromethoxy)cyclohexan-1-amine : In this isomer, the amine and difluoromethoxy groups are on the same side of the cyclohexane ring.

trans-4-(Difluoromethoxy)cyclohexan-1-amine : In this isomer, the amine and difluoromethoxy groups are on opposite sides of the cyclohexane ring.

The relative stability of these isomers is determined by the conformational preferences of the substituents on the cyclohexane ring, which exists predominantly in a chair conformation. In general, substituents prefer to occupy the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. libretexts.org

For trans-1,4-disubstituted cyclohexanes, a chair conformation can exist where both substituents are in the equatorial position. libretexts.org This arrangement is typically the most stable. In contrast, for cis-1,4-disubstituted cyclohexanes, one substituent must be in an axial position while the other is equatorial. libretexts.org

Given that both the amine and difluoromethoxy groups are sterically demanding to some extent, the trans isomer of this compound, which can adopt a diequatorial conformation, is expected to be thermodynamically more stable than the cis isomer, which must have one axial substituent. This thermodynamic preference is the driving force behind the dynamic kinetic resolution processes mentioned in the previous section. nih.gov

The general stability principles for 1,4-disubstituted cyclohexanes are summarized in the table below.

| Isomer | Possible Conformations (Substituent Positions) | Expected Relative Stability |

| cis | Axial-Equatorial / Equatorial-Axial | Less Stable |

| trans | Diequatorial / Diaxial | More Stable (due to the diequatorial conformer) |

Conformational Analysis of this compound Derivatives

The biological activity and reactivity of this compound derivatives are intimately linked to the conformational equilibrium of the cyclohexane ring. The chair conformation is the most stable, and the substituents can occupy either axial or equatorial positions. The preference of a substituent for the equatorial position is quantified by its A-value (conformational free energy).

The conformation of the cyclohexane ring can be elucidated using ¹H NMR spectroscopy by analyzing the coupling constants between vicinal protons. The magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. jeol.com

Axial-axial coupling (³J_ax,ax_) : The dihedral angle is approximately 180°, resulting in a large coupling constant, typically in the range of 10-13 Hz. jeol.com

Axial-equatorial (³J_ax,eq_) and equatorial-equatorial (³J_eq,eq_) couplings : The dihedral angles are around 60°, leading to smaller coupling constants, generally between 2-5 Hz. jeol.com

By examining the multiplicity and coupling constants of the proton attached to the carbon bearing the amine group (C1-H) and the proton on the carbon with the difluoromethoxy group (C4-H), one can deduce their axial or equatorial orientation and thus the predominant conformation of the ring. For example, in the trans isomer, a large coupling constant for the C1-H proton would indicate that it is in an axial position, and consequently, the amino group is in an equatorial position.

The following table summarizes the expected ¹H NMR coupling constants for protons on a cyclohexane ring, which are instrumental in conformational analysis.

| Coupling Type | Dihedral Angle | Expected ³J (Hz) | Implication for Substituent Position |

| Axial-Axial | ~180° | 10 - 13 | Proton is axial |

| Axial-Equatorial | ~60° | 2 - 5 | Proton is axial or equatorial |

| Equatorial-Equatorial | ~60° | 2 - 5 | Proton is equatorial |

Reactivity Profile of 4 Difluoromethoxy Cyclohexan 1 Amine

Reactivity of the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile and a Brønsted-Lowry base, enabling a variety of chemical transformations.

As a typical primary amine, 4-(Difluoromethoxy)cyclohexan-1-amine (B1492925) readily participates in nucleophilic substitution and addition reactions. youtube.com

Alkylation: The amine can be alkylated by reacting with alkyl halides in a nucleophilic aliphatic substitution reaction. wikipedia.org This process introduces alkyl groups onto the nitrogen atom. However, the reaction can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products (forming a quaternary ammonium (B1175870) salt). wikipedia.org To achieve selective mono-alkylation, reductive amination is often a preferred method.

Acylation: The amine reacts with acylating agents such as acyl chlorides, anhydrides, or esters to form stable amide bonds. mdpi.com This reaction is typically high-yielding and is a common method for protecting the amine group or for synthesizing more complex molecules. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. youtube.com

Table 1: Examples of Nucleophilic Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Alkylation | 1-Bromooctane | N-octyl-4-(difluoromethoxy)cyclohexan-1-amine |

| Acylation | Acetyl Chloride | N-(4-(difluoromethoxy)cyclohexyl)acetamide |

The primary amine of this compound undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This reversible reaction is typically catalyzed by a weak acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. youtube.commsu.edu The optimal pH for imine formation is generally around 4.5. youtube.com

These imine derivatives can be valuable intermediates. For instance, they can be reduced using agents like sodium borohydride (B1222165) in a process known as reductive amination to yield secondary amines. masterorganicchemistry.com Other ammonia (B1221849) derivatives, such as hydroxylamine (B1172632) and hydrazine, react similarly with aldehydes and ketones to produce related compounds like oximes and hydrazones. youtube.com

The presence of the difluoromethoxy (–OCF₂H) group at the 4-position of the cyclohexane (B81311) ring has a significant electronic effect on the reactivity of the amine. Fluorine is the most electronegative element, and the two fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the cyclohexane ring, pulling electron density away from the nitrogen atom.

Basicity: The reduced electron density on the nitrogen atom makes the lone pair less available to accept a proton. Consequently, this compound is expected to be a weaker base than its non-fluorinated analog, cyclohexylamine (B46788). This would be reflected in a lower pKa value for its conjugate acid.

Nucleophilicity: Nucleophilicity and basicity are often correlated. masterorganicchemistry.comreddit.com The electron-withdrawing nature of the –OCF₂H group also decreases the nucleophilicity of the amine. libretexts.org While still a competent nucleophile, it will react more slowly with electrophiles compared to cyclohexylamine under identical conditions. masterorganicchemistry.com

Table 2: Predicted Effect of Substituents on Basicity of Cyclohexylamine Derivatives

| Compound | Substituent at C-4 | Electronic Effect of Substituent | Predicted Relative Basicity |

|---|---|---|---|

| Cyclohexylamine | -H | Neutral | Baseline |

| 4-Methoxycyclohexan-1-amine | -OCH₃ | Weakly Electron-Donating | Higher than baseline |

| This compound | -OCF₂H | Strongly Electron-Withdrawing | Lower than baseline |

Reactivity of the Difluoromethoxy Group

A key feature of the difluoromethoxy group, and fluorinated motifs in general, is its high chemical stability. nih.govmdpi.com The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. mdpi.com This high bond dissociation energy makes the –OCF₂H group exceptionally robust and resistant to cleavage under many standard reaction conditions. researchgate.net

The group is generally stable to both acidic and basic conditions that might be used to modify the amine functionality. It is also resistant to many common oxidizing and reducing agents. This metabolic and chemical stability is a primary reason for incorporating the difluoromethoxy group into pharmaceutically relevant molecules. rsc.orgbham.ac.uk While extreme conditions could potentially lead to decomposition, for most synthetic transformations focused on other parts of the molecule, the difluoromethoxy group can be considered an inert spectator.

Functional Group Interconversions on the Cyclohexane Scaffold

The synthesis of this compound can be achieved through various functional group interconversions (FGI) on the cyclohexane ring. ub.edunsf.gov These strategies allow for the introduction of the amine group onto a pre-existing 4-(difluoromethoxy)cyclohexane core.

Common synthetic routes include:

Reductive Amination: This is a powerful method starting from 4-(difluoromethoxy)cyclohexan-1-one. uni.lu The ketone is reacted with ammonia or an ammonia equivalent in the presence of a reducing agent (e.g., sodium cyanoborohydride) to directly form the primary amine.

From an Alcohol: The precursor 4-(difluoromethoxy)cyclohexan-1-ol (B2804893) biosynth.com can be converted into the amine. This typically involves converting the alcohol into a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an azide (B81097) source (like sodium azide) and subsequent reduction of the azide to the amine. vanderbilt.edu

From a Carboxylic Acid: The corresponding 4-(difluoromethoxy)cyclohexane-1-carboxylic acid chemscene.com can be converted to the amine via reactions like the Curtius or Schmidt rearrangement, which proceed through an isocyanate intermediate.

These interconversions highlight the synthetic accessibility of the title compound from various related precursors, allowing for diverse approaches in the synthesis of complex molecules. researchgate.net

Table 3: Potential Functional Group Interconversions to Synthesize the Target Amine

| Starting Material | Key Reagents | Intermediate(s) |

|---|---|---|

| 4-(Difluoromethoxy)cyclohexan-1-one | 1. NH₃ 2. NaBH₃CN | Imine |

| 4-(Difluoromethoxy)cyclohexan-1-ol | 1. TsCl, Pyridine 2. NaN₃ 3. H₂, Pd/C or LiAlH₄ | Tosylate, Azide |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of 4-(Difluoromethoxy)cyclohexan-1-amine (B1492925). Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the unambiguous assignment of each atom's position within the molecule and provides insights into the stereochemistry (cis/trans isomerism) and conformational preferences of the cyclohexane (B81311) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclohexane ring, the amine group, and the difluoromethoxy group. The chemical shifts and coupling constants would differ for the cis and trans isomers. The proton attached to the difluoromethoxy carbon (-OCHF₂) is expected to appear as a characteristic triplet due to coupling with the two fluorine atoms. The protons on the cyclohexane ring would appear as complex multiplets in the aliphatic region. The chemical shift of the proton at C1 (attached to the amine) and C4 (attached to the difluoromethoxy group) would be significantly influenced by these substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments in the molecule. Separate signals are expected for each unique carbon atom in the cyclohexane ring. The carbon of the difluoromethoxy group (-OCHF₂) would exhibit a triplet in the proton-decoupled ¹³C spectrum due to one-bond coupling with the two fluorine atoms. The chemical shifts of C1 and C4 would be deshielded due to the electronegative nitrogen and oxygen atoms, respectively.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. For the difluoromethoxy group, the two fluorine atoms are chemically equivalent and would be expected to produce a single signal. This signal would be split into a doublet by the adjacent proton (-OCHF₂). Studies on analogous difluoromethyl-substituted cyclohexanes have been used to determine conformational equilibria and the energetic preference of the substituent for the equatorial versus axial position. researchgate.net The precise chemical shift is sensitive to the electronic environment and the stereochemistry at the C4 position.

Table 5.1: Predicted NMR Spectroscopic Data for this compound (Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H | H attached to C1 | ~2.5 - 3.0 | Multiplet | - |

| ¹H | H's on C2, C3, C5, C6 | ~1.2 - 2.0 | Complex Multiplets | - |

| ¹H | H attached to C4 | ~3.8 - 4.2 | Multiplet | - |

| ¹H | -NH₂ | ~1.5 - 2.5 (variable) | Broad Singlet | - |

| ¹H | -OCH F₂ | ~5.8 - 6.5 | Triplet | J(H,F) ≈ 70-80 Hz |

| ¹³C | C1 (CH-NH₂) | ~50 - 55 | - | - |

| ¹³C | C2, C6 | ~30 - 35 | - | - |

| ¹³C | C3, C5 | ~25 - 30 | - | - |

| ¹³C | C4 (CH-O) | ~75 - 80 | - | - |

| ¹³C | -OC HF₂ | ~110 - 115 | Triplet | J(C,F) ≈ 240-250 Hz |

| ¹⁹F | -OCHF₂ | ~ -80 to -95 | Doublet | J(F,H) ≈ 70-80 Hz |

Mass Spectrometry Techniques (LC-MS, GC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for the analysis of this compound.

LC-MS: This technique is well-suited for polar, non-volatile compounds. Using a soft ionization technique like Electrospray Ionization (ESI), the primary observation would be the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound plus a proton (165.18 + 1.01 = 166.19).

GC-MS: This technique requires the compound to be volatile and thermally stable. Analysis is typically performed using Electron Impact (EI) ionization, which causes extensive fragmentation. The molecular ion peak ([M]⁺) at m/z 165 may be observed, though it could be weak for aliphatic amines. The fragmentation pattern is highly informative for structural elucidation. Key fragmentation pathways for cyclohexylamine (B46788) derivatives include:

Alpha-cleavage: The bond between C1 and C2 is prone to break, leading to the loss of an alkyl radical. For N-substituted cyclohexylamines, this is often a dominant fragmentation pathway. thieme-connect.de

Loss of Ammonia (B1221849): Fragmentation can occur via the loss of the amine group as ammonia (NH₃, mass 17).

Ring Fragmentation: The cyclohexane ring can undergo fragmentation, often initiated after the initial ionization event. A common fragmentation for cyclohexane itself is the loss of ethene (C₂H₄, mass 28), leading to a characteristic ion at m/z 56. docbrown.info Similar ring cleavages would be expected here, modified by the substituents.

Fragmentation of the Difluoromethoxy Group: The -OCHF₂ group can also fragment, for example, through the loss of a difluorocarbene radical (•CHF₂).

Table 5.2: Predicted Key Mass Spectrometry Fragments for this compound (EI) (Note: These are predicted fragments based on established fragmentation rules for analogous structures.)

| m/z Value | Predicted Ion Structure | Fragmentation Pathway |

| 165 | [C₇H₁₃F₂NO]⁺ | Molecular Ion (M⁺) |

| 164 | [C₇H₁₂F₂NO]⁺ | Loss of H• from the amine (M-1) |

| 114 | [C₄H₆NO]⁺ | Loss of •CHF₂ and subsequent rearrangement |

| 98 | [C₆H₁₂N]⁺ | Loss of •OCHF₂ |

| 84 | [C₅H₆N]⁺ | Alpha-cleavage and subsequent losses |

| 56 | [C₄H₈]⁺ | Ring fragmentation (loss of ethene from the hydrocarbon portion) docbrown.info |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the amine, the alkyl C-H bonds, the C-O ether linkage, and the C-F bonds.

N-H Stretching: Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the stretching of the sp³ C-H bonds in the cyclohexane ring.

N-H Bending: A broad absorption in the 1590-1650 cm⁻¹ region is characteristic of the N-H scissoring vibration.

C-O Stretching: A strong band in the 1000-1300 cm⁻¹ region is expected for the C-O ether stretch.

C-F Stretching: The C-F bonds will give rise to very strong and characteristic absorptions, typically in the 1000-1200 cm⁻¹ range. benthamopen.com These may overlap with the C-O stretch, resulting in a complex, intense band pattern in this region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While C-F and C-O bonds are strong IR absorbers, the C-C backbone of the cyclohexane ring would be expected to show strong signals in the Raman spectrum. The symmetric "breathing" mode of the cyclohexane ring would be a particularly characteristic Raman band. The N-H and C-H stretching vibrations are also active in Raman spectroscopy.

Table 5.3: Predicted Vibrational Spectroscopy Frequencies for this compound (Note: Based on characteristic group frequencies from analogous compounds like cyclohexylamine and fluoroethers.) benthamopen.comspectrabase.comnist.govlibretexts.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Expected Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR | Medium |

| C-H Stretch (sp³) | 2850 - 2960 | IR, Raman | Strong |

| N-H Bend (scissoring) | 1590 - 1650 | IR | Medium-Strong, Broad |

| C-H Bend (scissoring/rocking) | 1440 - 1470 | IR | Medium |

| C-O Stretch (ether) | 1000 - 1300 | IR | Strong |

| C-F Stretch | 1000 - 1200 | IR | Very Strong |

| Cyclohexane Ring "Breathing" | 800 - 850 | Raman | Strong |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid crystalline sample. While no published crystal structure currently exists for this compound, this method would be the definitive way to characterize its solid-state structure.

For this compound, X-ray crystallography would provide unequivocal proof of:

Stereochemistry: It would distinguish absolutely between the cis and trans isomers. The relative positions of the amine and difluoromethoxy groups on the cyclohexane ring would be precisely determined.

Conformation: The analysis would reveal the preferred conformation of the cyclohexane ring, which is expected to be a chair conformation. It would show whether the two substituents occupy axial or equatorial positions. For the trans isomer, the thermodynamically most stable conformation is expected to be the di-equatorial form. For the cis isomer, one substituent would be axial and the other equatorial.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule would be obtained, providing insight into any steric strain or electronic effects caused by the substituents.

Intermolecular Interactions: The crystal packing would reveal how the molecules interact with each other in the solid state, identifying hydrogen bonding networks involving the amine group and other intermolecular forces.

Obtaining a suitable single crystal of the compound or a salt derivative (e.g., the hydrochloride salt) would be a prerequisite for this analysis. researchgate.net

Table 5.4: Potential X-ray Crystallography Data for a Hypothetical Crystal of this compound (Note: This table illustrates the type of data obtained from an X-ray crystallography experiment and is not based on actual experimental results for this compound.)

| Parameter | Description | Example Hypothetical Value |

| Crystal System | The symmetry system of the unit cell. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell axes. | a = 6.1, b = 11.0, c = 14.8 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 99.5, γ = 90 |

| Volume (ų) | The volume of the unit cell. | ~900 |

| Z | The number of molecules per unit cell. | 4 |

| Conformation | The observed shape of the molecule. | Chair conformation |

| Substituent Positions | The orientation of the functional groups. | e.g., trans-1,4-diequatorial |

Computational Chemistry Studies on 4 Difluoromethoxy Cyclohexan 1 Amine

Density Functional Theory (DFT) Calculations for Structural Elucidation and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of pharmaceutical interest. DFT calculations are employed to determine the optimized molecular geometry, electronic structure, and energetic properties of 4-(Difluoromethoxy)cyclohexan-1-amine (B1492925).

By using functionals such as B3LYP or M06-2X in conjunction with a suitable basis set (e.g., 6-311+G(d,p)), the equilibrium geometry of the molecule can be calculated. researchgate.netrsc.org This process minimizes the energy of the molecule with respect to the positions of its atoms, yielding a detailed three-dimensional structure. From this optimized structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles can be extracted. For this compound, DFT calculations would confirm the chair conformation of the cyclohexane (B81311) ring as the most stable arrangement.

The electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are also obtained from DFT calculations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations

The following data is representative and based on typical values for similar structures calculated using DFT methods.

| Parameter | Predicted Value (diequatorial trans isomer) |

| Bond Lengths (Å) | |

| C-C (ring) | 1.53 - 1.54 |

| C1-N | 1.47 |

| C4-O | 1.43 |

| O-CF2H | 1.38 |

| C-F | 1.36 |

| N-H | 1.01 |

| **Bond Angles (°) ** | |

| C-C-C (ring) | 111 - 112 |

| C-C1-N | 110 |

| C-C4-O | 109 |

| C4-O-CF2H | 118 |

| F-C-F | 108 |

| H-N-H | 107 |

Conformational Analysis via Computational Methods

The flexible nature of the cyclohexane ring necessitates a thorough conformational analysis. This compound can exist in several conformations, with the chair form being the most energetically favorable. youtube.com The two substituents, the amine and difluoromethoxy groups, can be positioned either axially or equatorially on the chair frame. This gives rise to different stereoisomers (cis and trans) and, within each, different conformers.

Computational methods are used to calculate the relative energies of these different conformations. By performing geometry optimizations and frequency calculations for each possible conformer (e.g., trans-diequatorial, trans-diaxial, cis-axial-equatorial, cis-equatorial-axial), a potential energy surface can be mapped out.

The general principle in substituted cyclohexanes is that bulky substituents preferentially occupy the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. youtube.com Therefore, it is predicted that the most stable conformer of the trans isomer would be the one where both the amino and the difluoromethoxy groups are in equatorial positions. For the cis isomer, one group must be axial and the other equatorial; the bulkier difluoromethoxy group would likely favor the equatorial position. Computational analysis provides quantitative values for these energy differences, allowing for the prediction of the equilibrium populations of each conformer at a given temperature.

Table 2: Predicted Relative Energies of this compound Conformers

The following data is illustrative of the expected energetic ordering from computational analysis.

| Isomer | Amine Position | Difluoromethoxy Position | Predicted Relative Energy (kcal/mol) |

| trans | Equatorial | Equatorial | 0 (most stable) |

| trans | Axial | Axial | > 5 |

| cis | Equatorial | Axial | ~2.5 |

| cis | Axial | Equatorial | ~2.0 |

Prediction of Molecular Reactivity and Interaction Mechanisms

DFT-based calculations are also invaluable for predicting the chemical reactivity of this compound. Reactivity descriptors derived from these calculations, such as the molecular electrostatic potential (MEP) and Fukui functions, can identify the most likely sites for electrophilic and nucleophilic attack. elsevierpure.com

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would show a region of significant negative potential around the nitrogen atom of the amine group, due to the lone pair of electrons. This identifies the amine as the primary center for interactions with electrophiles, such as protonation or hydrogen bonding. The electronegative fluorine atoms in the difluoromethoxy group would create a region of positive potential on the adjacent hydrogen and carbon atoms.

Fukui functions offer a more quantitative approach to identifying reactive sites. scm.com These functions describe the change in electron density at a particular point in the molecule when an electron is added or removed. The condensed Fukui function, fk, simplifies this by assigning a value to each atom. A high value of fk+ indicates a good site for nucleophilic attack, while a high fk- value suggests a good site for electrophilic attack. researchgate.net For this molecule, the nitrogen atom is expected to have the highest fk- value, confirming its nucleophilic character. The carbons attached to the highly electronegative oxygen and fluorine atoms would likely show higher fk+ values, indicating their susceptibility to nucleophilic attack. These computational tools allow for a detailed prediction of how the molecule will interact with other chemical species, which is fundamental to understanding its potential biological activity and reaction mechanisms.

Applications of 4 Difluoromethoxy Cyclohexan 1 Amine As a Versatile Chemical Building Block

Role in Synthetic Organic Chemistry Scaffolds

In the field of drug discovery and synthetic chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached. 4-(Difluoromethoxy)cyclohexan-1-amine (B1492925) serves as an sp³-rich scaffold, a feature increasingly sought after in medicinal chemistry to improve the three-dimensionality and novelty of drug candidates.

The value of this compound as a building block lies in its distinct components:

The Cyclohexane (B81311) Ring: This saturated ring provides a non-planar, conformationally flexible core, which can allow for more specific and optimized interactions with biological targets compared to flat, aromatic systems.

The Amine Group: The primary amine (-NH₂) is a versatile functional handle. It can readily participate in a wide array of chemical reactions, such as amide bond formation, reductive amination, and alkylation, allowing for its straightforward incorporation into larger, more complex molecular designs.

The Difluoromethoxy Group (-OCHF₂): This group is a bioisostere of other functionalities and can significantly alter a molecule's properties. The presence of fluorine can enhance metabolic stability, increase binding affinity, and modulate lipophilicity and basicity (pKa) of the nearby amine group. enamine.netresearchgate.net The gem-difluoromethylene group (CF₂) in particular is a valuable motif found in many pharmaceuticals. enamine.net

Fluorinated cyclohexanes are recognized as important building blocks for "discovery chemistry programmes," highlighting the utility of such scaffolds in the search for new bioactive compounds. nih.govbeilstein-journals.org The synthesis of various functionalized small-molecule scaffolds containing fluorine is a key area of research, underscoring the demand for versatile starting materials like this compound. beilstein-journals.org

Utilization in the Preparation of Fluorinated Cyclohexylamine (B46788) Derivatives

The amine functionality of this compound makes it an ideal starting point for the synthesis of a diverse library of other fluorinated cyclohexylamine derivatives. The development of synthetic methods to access novel fluorinated building blocks is a critical endeavor in chemistry. beilstein-journals.orgbohrium.com

The preparation of new derivatives can be achieved through various standard organic transformations targeting the amine group. For instance, reaction with various aldehydes or ketones via reductive amination can introduce a wide range of substituents. Acylation with carboxylic acids or their derivatives leads to a family of amides, further expanding the chemical space accessible from this single building block.

While specific examples starting from this compound are proprietary or dispersed in patent literature, the general strategy is well-established. Research has demonstrated the synthesis of various tetrafluorocyclohexylamine stereoisomers as building blocks, starting from different materials but with the same goal: to create novel, facially polarized cyclohexane rings for inclusion in discovery programs. nih.govbeilstein-journals.orgnih.gov This highlights the broader interest in accessing diverse fluorinated cyclohexylamine motifs. Fluorine-containing imines, which can be formed from amines, are also valuable intermediates in the synthesis of other fine chemicals and drugs. mdpi.com The ability to generate a library of derivatives from a single, well-characterized starting material is a powerful strategy in medicinal chemistry for systematically exploring structure-activity relationships.

Integration into Complex Molecular Architectures for Research Purposes

The ultimate purpose of a chemical building block is its incorporation into a larger, functional molecular system. This compound is designed for this integration, enabling researchers to study the impact of its specific structural and electronic properties on the function of a complex molecule.

The introduction of the difluoromethoxycyclohexyl moiety into a larger architecture can influence several key parameters relevant to drug discovery:

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making fluorinated sites less susceptible to metabolic oxidation by cytochrome P450 enzymes. nih.gov

Lipophilicity and Permeability: Fluorination often increases a molecule's lipophilicity, which can affect its solubility, cell membrane permeability, and transport properties.

Binding Interactions: The fluorine atoms can engage in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with protein targets, potentially enhancing binding affinity and selectivity. nih.gov

An illustrative example from the literature, while not using the exact cyclohexane derivative, shows the successful incorporation of a 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine (B8473586) group into a potent and orally bioavailable corticotropin-releasing factor-1 (CRF₁) receptor antagonist. researchgate.net This demonstrates how a difluoromethoxy-containing amine building block can be a critical component in the design of a complex, bioactive compound with improved properties. researchgate.net The use of such building blocks allows for the systematic construction of novel molecules to probe biological systems and develop new therapeutic agents.

Q & A

Q. Basic

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the amine. Acid-base extraction (HCl/NaOH) removes unreacted ketone .

- Characterization :

- NMR : ¹⁹F NMR confirms the difluoromethoxy group (δ −80 to −90 ppm). ¹H/¹³C NMR identifies cyclohexane ring protons (δ 1.2–2.5 ppm) and amine protons (δ 1.8–2.2 ppm) .

- Mass Spectrometry : ESI-MS (m/z ~178 [M+H]⁺) validates molecular weight .

Q. Advanced

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks.

- HPLC-MS : Quantifies trace impurities (e.g., residual solvents or byproducts) using C18 columns and acetonitrile/water mobile phases .

What reaction pathways are most relevant for modifying the difluoromethoxy or amine groups?

Q. Basic

- Amine acylation : React with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine as a base.

- Schiff base formation : Condense with aldehydes (e.g., benzaldehyde) in ethanol under reflux .

Q. Advanced

- Fluorine elimination : Under strong bases (e.g., NaOH/EtOH), the difluoromethoxy group may undergo dehydrofluorination, forming cyclohexene derivatives. Monitor via ¹⁹F NMR .

- Electrophilic substitution : The amine directs para-substitution on the cyclohexane ring in halogenation or nitration reactions .

How does this compound interact with biological targets, and what assays are suitable for validation?

Q. Basic

- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ATPase assays. The difluoromethoxy group enhances binding via hydrophobic interactions .

- Receptor binding : Radioligand displacement assays (e.g., for serotonin receptors) quantify affinity (IC₅₀) .

Q. Advanced

- Molecular docking : Use Schrödinger Maestro or AutoDock to model interactions with protein pockets. Focus on fluorine’s role in stabilizing ligand-receptor complexes .

How can computational methods resolve contradictions in experimental reactivity data?

Advanced

Contradictions arise when comparing reactivity with structural analogs (e.g., 4-methoxy vs. difluoromethoxy derivatives). DFT calculations (e.g., B3LYP/6-31G*) predict:

- Electronic effects : Difluoromethoxy’s electron-withdrawing nature reduces amine nucleophilicity versus methoxy analogs.

- Steric hindrance : The CF₂O group may block axial attack in substitution reactions .

What strategies are effective for separating enantiomers of this compound?

Q. Advanced

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers.

- Diastereomeric salt formation : React with L-tartaric acid in ethanol, followed by fractional crystallization .

What safety precautions are critical when handling this compound?

Q. Basic

- Toxicity : Wear nitrile gloves and goggles; avoid inhalation (may irritate mucous membranes).

- Storage : Keep in a desiccator at −20°C under nitrogen to prevent amine oxidation .

Q. Advanced

- Waste disposal : Neutralize with dilute HCl before incineration to avoid releasing fluorine byproducts .

How can researchers predict pharmacokinetic properties like metabolic stability?

Q. Advanced

- LogP determination : Shake-flask method (octanol/water) or computational tools (e.g., ChemAxon) estimate lipophilicity (predicted LogP ~1.5).

- CYP450 metabolism : Use liver microsomes (human or rat) with LC-MS to identify oxidation metabolites (e.g., defluorination products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.